1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Overview
Description
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H16N4O. It is characterized by the presence of a morpholine ring attached to an ethyl chain, which is further connected to a pyrazole ring.
Preparation Methods
The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,2-amino alcohols and α-haloacid chlorides.
Coupling Reaction: The amino alcohol undergoes a coupling reaction with α-haloacid chloride to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the morpholine ring.
Reduction: Finally, the compound is reduced to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-Morpholinoethanol: A primary alcohol with a morpholine ring, used in various industrial applications.
Morpholine-containing heterocycles: These compounds have diverse biological and therapeutic effects, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQBLWNZBARCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177307-51-5 | |
Record name | 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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